molecular formula C12H14N2S B13273508 [2-(Pyridin-2-YL)ethyl](thiophen-3-ylmethyl)amine

[2-(Pyridin-2-YL)ethyl](thiophen-3-ylmethyl)amine

Cat. No.: B13273508
M. Wt: 218.32 g/mol
InChI Key: JSKHHHHLDDNYSX-UHFFFAOYSA-N
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Description

2-(Pyridin-2-YL)ethylamine: is an organic compound that features both pyridine and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-YL)ethylamine typically involves the reaction of 2-(pyridin-2-yl)ethanol with thiophen-3-ylmethylamine. The process can be carried out under mild conditions using a suitable solvent like dichloromethane or ethanol. The reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones. Reduction : Reduction reactions can target the pyridine ring, converting it to piperidine derivatives. Substitution : Both the pyridine and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

Scientific Research Applications

Chemistry: .

Mechanism of Action

The compound’s mechanism of action is largely dependent on its interaction with biological targets. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The pyridine and thiophene rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to target proteins. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethanol: Shares the pyridine moiety but lacks the thiophene ring.

    Thiophen-3-ylmethylamine: Contains the thiophene ring but lacks the pyridine moiety.

    2-(Pyridin-2-yl)ethylamine: Similar structure but without the thiophene ring.

Uniqueness: : The presence of both pyridine and thiophene rings in 2-(Pyridin-2-YL)ethylamine makes it a versatile compound with unique chemical properties

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-pyridin-2-yl-N-(thiophen-3-ylmethyl)ethanamine

InChI

InChI=1S/C12H14N2S/c1-2-6-14-12(3-1)4-7-13-9-11-5-8-15-10-11/h1-3,5-6,8,10,13H,4,7,9H2

InChI Key

JSKHHHHLDDNYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNCC2=CSC=C2

Origin of Product

United States

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